(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine
Brand Name:
Vulcanchem
CAS No.:
117903-52-3
VCID:
VC20903497
InChI:
InChI=1S/C14H14N4O4/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22/h1-8,13-14H,15-16H2/t13-,14+
SMILES:
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]
Molecular Formula:
C14H14N4O4
Molecular Weight:
302.29 g/mol
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine
CAS No.: 117903-52-3
Cat. No.: VC20903497
Molecular Formula: C14H14N4O4
Molecular Weight: 302.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117903-52-3 |
|---|---|
| Molecular Formula | C14H14N4O4 |
| Molecular Weight | 302.29 g/mol |
| IUPAC Name | (1R,2S)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C14H14N4O4/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22/h1-8,13-14H,15-16H2/t13-,14+ |
| Standard InChI Key | XXBNXRXPIYAHOW-OKILXGFUSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
| SMILES | C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator